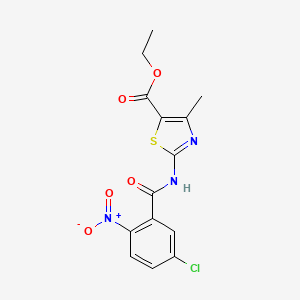
(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base. The methyl group can be introduced through alkylation reactions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the indole core.
Formation of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, particularly in the central nervous system.
Biochemistry: It serves as a tool for studying enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE: Lacks the phenylpiperazine moiety.
2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Lacks the methoxy group.
5-METHOXY-2-METHYL-1-PHENYL-3-(4-METHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE: Has a methyl group instead of a phenyl group on the piperazine ring.
Uniqueness
5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity. The presence of the phenylpiperazine moiety, in particular, distinguishes it from other indole derivatives and contributes to its potential therapeutic applications.
Eigenschaften
Molekularformel |
C27H27N3O2 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(5-methoxy-2-methyl-1-phenylindol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H27N3O2/c1-20-26(27(31)29-17-15-28(16-18-29)21-9-5-3-6-10-21)24-19-23(32-2)13-14-25(24)30(20)22-11-7-4-8-12-22/h3-14,19H,15-18H2,1-2H3 |
InChI-Schlüssel |
UAWYIXPHBLQFFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({(2Z)-3-methyl-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11680909.png)
![ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680922.png)
![2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11680929.png)
![2-ethoxy-N-[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11680930.png)

![ethyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680937.png)
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11680941.png)
![2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11680951.png)
![(5Z)-5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680953.png)
![2-[(Hexylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11680961.png)


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681002.png)
![N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11681006.png)
